molecular formula C25H42N2O19 B561643 3'-beta-Sialyl-N-acetyllactosamine CAS No. 210418-18-1

3'-beta-Sialyl-N-acetyllactosamine

Cat. No.: B561643
CAS No.: 210418-18-1
M. Wt: 674.606
InChI Key: GVXWGQLSDZJHFY-RMKBUKBJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’-Sialyl-N-acetyllactosamine is a low molecular weight acceptor molecule precursor of the nonreducing terminal tetrasaccharide Sda blood group structure . It is used as an avian receptor analogue for North American lineage subtype H7N2 virus A/New York/107/2003 (NY107) . It is also an advanced compound, holding promise for combatting glycosylation disorders .


Synthesis Analysis

The complete synthesis of 3’-sialyl-N-acetyllactosamine has been achieved by regioselective transglycosylation. This involves the sequential use of beta-galactosidase from Bacillus circulans and trans-sialidase from Trypanosoma cruzi .


Physical and Chemical Properties Analysis

3’-Sialyl-N-acetyllactosamine has a molecular formula of C25H42N2O19. It has a density of 1.7±0.1 g/cm3, a boiling point of 1190.4±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 144.6±0.4 cm3 and a molar volume of 396.6±5.0 cm3 .

Scientific Research Applications

Enzymatic Synthesis and Structural Analysis

The synthesis and structural analysis of sialylated N-acetyllactosamines, such as 3'-beta-Sialyl-N-acetyllactosamine, play a significant role in understanding and utilizing these complex carbohydrates in scientific research. An efficient synthesis of sialyllactosamine clusters has been achieved using carbosilanes as core scaffolds through chemical and enzymatic approaches, showcasing the potential for creating sialylated structures with specific biological functions (Matsuoka et al., 2010). Moreover, the development of liquid-phase and ultrahigh-frequency-acoustofluidics-based solid-phase synthesis techniques has facilitated the efficient synthesis of biotin-tagged sialyl-N-acetyllactosamines, further expanding the toolbox for glycan synthesis and analysis (Gong et al., 2020).

Role in Cancer Metastasis

The expression and suppression of genes involved in the biosynthesis of sialylated N-acetyllactosamines have been linked to the metastasis of cancer cells. For example, the suppression of the B3GNT7 gene, which encodes a key enzyme in the extension of poly-N-acetyllactosamine chains, has been associated with increased metastatic potential in colon cancer, highlighting the importance of sialylated structures in cancer biology (Lu et al., 2014).

Glycan Engineering for Therapeutic Applications

Research has also focused on the enzymatic synthesis of oligo-N-acetyllactosamines and their sialylated extensions, providing insights into the production of complex glycan structures with potential therapeutic applications. The sequential one-pot enzymatic synthesis approach has been particularly noteworthy for its efficiency in generating sialylated oligosaccharides (Chien et al., 2014). This methodological advancement underscores the potential of enzymatic synthesis in creating bioactive glycan structures for medical research and therapeutic interventions.

Implications for Glycan-based Therapeutics

The enzymatic synthesis of N-acetyllactosamine and its sialylated derivatives is of particular interest in the development of antiviral drugs and other therapeutic agents. The exploration of efficient synthesis strategies for large-scale production highlights the importance of these glycan structures in pharmaceutical research and development (Karimi Alavijeh et al., 2021).

Biochemical Analysis

Biochemical Properties

3’-beta-Sialyl-N-acetyllactosamine interacts with various enzymes, proteins, and other biomolecules. It is directly produced and purified from whey without pretreatment . It serves as an important structural component of glycoproteins and can form complexes with influenza virus hemagglutinin .

Cellular Effects

3’-beta-Sialyl-N-acetyllactosamine has profound effects on various types of cells and cellular processes. It mediates cell-cell recognition and adhesion events through interactions with lectins and selectins . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 3’-beta-Sialyl-N-acetyllactosamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily revolving around mediating cell-cell recognition and adhesion events through interactions with lectins and selectins .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 3’-beta-Sialyl-N-acetyllactosamine may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 3’-beta-Sialyl-N-acetyllactosamine vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

3’-beta-Sialyl-N-acetyllactosamine is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

3’-beta-Sialyl-N-acetyllactosamine is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

(2R,4S,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42N2O19/c1-7(31)26-13-9(33)3-25(24(40)41,45-20(13)15(35)10(34)4-28)46-21-16(36)11(5-29)43-23(18(21)38)44-19-12(6-30)42-22(39)14(17(19)37)27-8(2)32/h9-23,28-30,33-39H,3-6H2,1-2H3,(H,26,31)(H,27,32)(H,40,41)/t9-,10+,11+,12+,13?,14+,15+,16-,17+,18+,19+,20+,21-,22?,23-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXWGQLSDZJHFY-RMKBUKBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)O)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@]3(C[C@@H](C([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42N2O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858388
Record name (2R,4S,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

674.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210418-18-1
Record name (2R,4S,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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